3-(3-Methoxypropoxy)propanoic acid
Description
3-(3-Methoxypropoxy)propanoic acid is a propanoic acid derivative featuring a methoxypropoxy side chain. The methoxypropoxy group introduces unique physicochemical properties, such as enhanced solubility and metabolic stability compared to aromatic analogs, due to its ether linkage and alkyl chain flexibility .
Properties
IUPAC Name |
3-(3-methoxypropoxy)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O4/c1-10-4-2-5-11-6-3-7(8)9/h2-6H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWXERWUKMMXJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-methoxypropoxy)propanoic acid typically involves the reaction of 3-chloropropanoic acid with methoxypropanol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the methoxypropoxy group. The reaction conditions generally include heating the mixture to a temperature of around 80-100°C for several hours .
Industrial Production Methods: On an industrial scale, the production of 3-(3-methoxypropoxy)propanoic acid may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 3-(3-Methoxypropoxy)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted propanoic acid derivatives.
Scientific Research Applications
3-(3-Methoxypropoxy)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3-methoxypropoxy)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions . The exact molecular targets and pathways are still under investigation, and further research is needed to fully understand its mechanism of action .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural and functional differences between 3-(3-Methoxypropoxy)propanoic acid and related compounds:
Metabolic and Pharmacokinetic Behavior
- No direct metabolic data are available in the evidence.
- Aromatic Analogs (e.g., 3-(3-Methoxyphenyl)propanoic acid): Rapidly metabolized via sulfation (e.g., 3-(3′-methoxyphenyl)propanoic acid-4′-sulfate) or glucuronidation (e.g., 3-(4′-methoxyphenyl)propanoic acid-3′-glucuronide) . Hydroxylation at the 4′-position (forming 3-(4′-hydroxy-3′-methoxyphenyl)propanoic acid) is a critical step in cinnamic acid catabolism .
- Amino-Functionalized Derivatives: Amino groups facilitate conjugation but may also increase renal clearance, as seen in structurally related β-alanine derivatives .
Solubility and Stability
- 3-(3-Methoxypropoxy)propanoic Acid: The ether and propanoic acid groups enhance water solubility compared to purely aromatic analogs. Stability is likely higher than ester-containing derivatives (e.g., methyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride) due to reduced hydrolytic susceptibility .
- Aromatic Analogs: Lower solubility due to hydrophobic phenyl rings; stability varies with substituents. For example, 3-(4-Hydroxy-3-nitrophenyl)propanoic acid is labile under acidic conditions .
Biological Activity
3-(3-Methoxypropoxy)propanoic acid is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article aims to explore the biological effects, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
3-(3-Methoxypropoxy)propanoic acid features a propanoic acid backbone with a methoxypropoxy substituent. This unique structure contributes to its chemical reactivity and biological activity. The compound's molecular formula is C₈H₁₈O₃, and it possesses both hydrophilic and lipophilic characteristics, making it versatile in interactions with biological systems.
Antimicrobial Properties
Research indicates that 3-(3-Methoxypropoxy)propanoic acid exhibits antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, suggesting potential applications in developing antimicrobial agents.
Anticancer Effects
Studies have also highlighted the compound's anticancer properties. It appears to enhance the activity of certain nuclear receptors involved in cancer pathways, thereby influencing cell proliferation and apoptosis in cancer cell lines.
Target Interaction
The compound interacts with several biological targets, including:
- Nuclear Receptors : It activates peroxisome proliferator-activated receptor alpha (PPARα), which plays a role in lipid metabolism and energy homeostasis.
- Enzymatic Activity : It influences enzymes such as pyruvate carboxylase and aspartate aminotransferase, which are critical in metabolic pathways.
Cellular Effects
At the cellular level, 3-(3-Methoxypropoxy)propanoic acid affects:
- Cell Signaling Pathways : It modulates pathways that regulate gene expression and cellular metabolism.
- Hormonal Activity : The compound enhances estrogen receptor β and androgen receptor activities, which may contribute to its effects on growth and differentiation in various tissues.
Pharmacokinetics
The pharmacokinetic profile of 3-(3-Methoxypropoxy)propanoic acid suggests that it is relatively stable under physiological conditions but may undergo thermal decomposition at elevated temperatures (beginning at 125°C). Its volatility could influence its bioavailability and effectiveness in therapeutic applications.
Dosage Effects
Research on dosage effects indicates variability in biological responses:
- Low Doses : Potentially beneficial effects on metabolic processes.
- High Doses : Associated with adverse effects, including toxicity and disruption of metabolic pathways.
Case Studies
Several studies have examined the biological activity of 3-(3-Methoxypropoxy)propanoic acid:
- Antimicrobial Activity Study : A laboratory study demonstrated significant inhibition of bacterial growth at concentrations ranging from 50 to 200 µg/mL. This suggests its potential as a natural preservative or therapeutic agent against infections.
- Anticancer Research : In vitro studies showed that the compound reduced proliferation rates in breast cancer cell lines by 30% at 100 µM concentration, indicating a promising avenue for cancer therapy development.
Comparison with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 3-Methoxypropanoic Acid | Simple analog | Limited antimicrobial properties |
| 3-(3-Methoxyphenyl)propanoic Acid | Phenyl-substituted variant | Enhanced anticancer properties |
| 3-(3-Methoxypropoxy)propanoic Acid | Unique methoxypropoxy group | Broad antimicrobial and anticancer effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
